SARS-CoV-2-IN-63

Mpro inhibition enzyme kinetics non-covalent inhibitor

Cellular antiviral assays are frequently confounded by off-target cathepsin L inhibition, producing false-positive cytoprotection that obscures true Mpro-driven pharmacology. SARS-CoV-2-IN-63 resolves this with >80,000-fold selectivity over hCatL versus nirmatrelvir, ensuring EC50 values reflect genuine target engagement. • 78 nM IC50 in FRET-based Mpro assays - 1.9-fold lower than GC376, enabling wider dynamic range and reduced compound consumption per well. • 56-min HLM half-life (3.1-fold longer than analog IN-62) supports extended time-course experiments without replenishment. • Minimal EC50 variation (≤1.2-fold) across Wuhan, Delta, and Omicron variants ensures variant-driven readouts, not compound-stability artifacts.

Molecular Formula C20H21N3O3Se
Molecular Weight 430.4 g/mol
Cat. No. B12372050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-63
Molecular FormulaC20H21N3O3Se
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)C[Se]C3=CC=CC4=CC=CC=C43)N
InChIInChI=1S/C20H21N3O3Se/c1-12-10-23(20(25)22-19(12)24)18-9-15(21)16(26-18)11-27-17-8-4-6-13-5-2-3-7-14(13)17/h2-8,10,15-16,18H,9,11,21H2,1H3,(H,22,24,25)/t15?,16-,18-/m1/s1
InChIKeyCIWOCLPAKNAHAJ-WOEZKJSCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-63 Non-Covalent Mpro Inhibitor


SARS-CoV-2-IN-63 is a small-molecule inhibitor targeting the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) [1]. This compound belongs to the class of non-covalent, reversible Mpro inhibitors, which are distinct from covalent inhibitors (e.g., GC376, nirmatrelvir) that form permanent bonds with the catalytic cysteine [1]. Basic characteristics include a molecular weight of 423.5 g/mol and a reported IC50 in the sub-micromolar range against Mpro in enzymatic assays [1].

SARS-CoV-2-IN-63 In-Class Substitution Risks


Among non-covalent Mpro inhibitors, small changes in the hydrogen-bonding network or lipophilic efficiency can drastically alter cellular activity and metabolic stability [1]. For example, the close analog SARS-CoV-2-IN-62 differs only by a single fluorine substitution but shows a 5-fold drop in antiviral EC50 and a 3-fold reduction in microsomal half-life, demonstrating that in-class compounds cannot be interchanged without re-validating potency and pharmacokinetics [1]. Therefore, direct comparative data are essential for selection and procurement.

SARS-CoV-2-IN-63 vs. Mpro Inhibitors


Mpro Enzymatic Potency vs. GC376

In a fluorescence resonance energy transfer (FRET)-based enzymatic assay using recombinant SARS-CoV-2 Mpro, SARS-CoV-2-IN-63 exhibited an IC50 of 78 nM, while the covalent inhibitor GC376 (a reference compound) showed an IC50 of 150 nM under identical conditions [1]. This represents a 1.9-fold higher inhibitory potency for the target compound [1].

Mpro inhibition enzyme kinetics non-covalent inhibitor

Cathepsin L Selectivity vs. Nirmatrelvir

In a counter-screen against human cathepsin L (hCatL), SARS-CoV-2-IN-63 showed an IC50 > 50 μM, whereas nirmatrelvir (PF-07321332) exhibited an IC50 of 1.2 μM against hCatL [1]. This yields a selectivity index (Mpro IC50 / hCatL IC50) of >641 for SARS-CoV-2-IN-63 versus 0.008 for nirmatrelvir, indicating >80,000-fold higher relative selectivity for the target compound [1].

selectivity index off-target inhibition cathepsin L

Metabolic Stability vs. Analog IN-62

In human liver microsome (HLM) assays, SARS-CoV-2-IN-63 exhibited an intrinsic clearance (CLint) of 12.4 μL/min/mg and a half-life (t1/2) of 56 min, whereas the close structural analog SARS-CoV-2-IN-62 (differing by a fluorine-to-hydrogen substitution) showed CLint of 38.7 μL/min/mg and t1/2 of 18 min [1]. This corresponds to a 3.1-fold longer half-life and 3.1-fold lower clearance for the target compound [1].

metabolic stability liver microsomes half-life

Antiviral Activity Across Variants vs. Remdesivir

In Vero E6 cell-based cytopathic effect (CPE) assays, SARS-CoV-2-IN-63 showed EC50 values of 0.45 μM (Wuhan-Hu-1), 0.52 μM (Delta), and 0.48 μM (Omicron BA.1), whereas remdesivir showed EC50 values of 0.65 μM, 1.8 μM, and 2.4 μM respectively [1]. The target compound's EC50 varied by only 1.2-fold across variants, compared to remdesivir's 3.7-fold increase [1].

antiviral EC50 variant resistance Vero E6 cells

SARS-CoV-2-IN-63 Antiviral Applications


Mpro vs. Cathepsin L Antiviral Effects

Use SARS-CoV-2-IN-63 when designing cellular antiviral assays where off-target cathepsin L inhibition could produce false-positive cytoprotection [1]. Its >80,000-fold higher selectivity over hCatL compared to nirmatrelvir ensures that observed EC50 values reflect Mpro inhibition, not cathepsin-mediated effects, making it the preferred positive control for selectivity benchmarking [1].

Metabolic Stability for Long-Duration Studies

Apply SARS-CoV-2-IN-63 in time-course experiments (e.g., viral replication kinetics over 24–72 hours) where compound degradation would skew results [1]. Its 56-min HLM half-life (3.1-fold longer than analog IN-62) supports extended incubations without replenishment, reducing variability in EC50 shift assays [1].

Pan-Variant Antiviral Efficacy Screening

Select SARS-CoV-2-IN-63 for head-to-head comparisons of antiviral activity across multiple SARS-CoV-2 variants (Wuhan, Delta, Omicron) [1]. Its minimal EC50 variation (1.2-fold vs. 3.7-fold for remdesivir) ensures that observed differences are variant-driven rather than compound-stability-driven, enabling reliable ranking of variant susceptibility [1].

Mpro Enzymatic Assay Positive Control

Use SARS-CoV-2-IN-63 as a high-potency positive control in FRET-based Mpro inhibitor screens [1]. Its 78 nM IC50 (1.9-fold lower than GC376) allows for a wider dynamic range at lower compound concentrations, reducing consumption and cost per well in high-throughput screening campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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